4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl cyclohexanecarboxylate
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Overview
Description
4-(7-Methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl cyclohexanecarboxylate is a complex organic compound that features a unique combination of benzofuran, chromen, and cyclohexanecarboxylate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl cyclohexanecarboxylate typically involves multi-step organic reactions. One common approach is the condensation of 7-methoxy-1-benzofuran-2-yl ethanone with appropriate aldehydes under basic conditions to form intermediate compounds. These intermediates are then subjected to further reactions, such as cyclization and esterification, to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-(7-Methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains .
Scientific Research Applications
4-(7-Methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl cyclohexanecarboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of 4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it might inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran and chromen derivatives, such as:
- 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one
- 5-(6-Hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine .
Uniqueness
What sets 4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl cyclohexanecarboxylate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C31H26O6 |
---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenylchromen-6-yl] cyclohexanecarboxylate |
InChI |
InChI=1S/C31H26O6/c1-34-25-14-8-13-21-15-26(36-30(21)25)24-18-29(32)35-28-16-22(19-9-4-2-5-10-19)27(17-23(24)28)37-31(33)20-11-6-3-7-12-20/h2,4-5,8-10,13-18,20H,3,6-7,11-12H2,1H3 |
InChI Key |
YQTDMQMZNLKCBO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=CC(=C(C=C34)OC(=O)C5CCCCC5)C6=CC=CC=C6 |
Origin of Product |
United States |
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